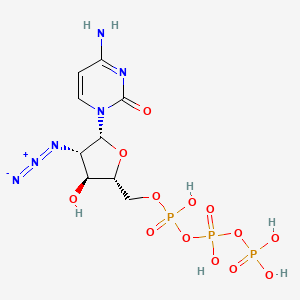

Cytarazid triphosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cytarazid triphosphate typically involves the phosphorylation of 2′-azido-2′-deoxyarabinofuranosylcytosine. This process can be achieved through various chemical methods, including the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated systems to ensure high yield and purity. The process often includes multiple purification steps, such as chromatography, to isolate the desired triphosphate compound from other by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Cytarazid triphosphate undergoes several types of chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

Phosphorylation: The compound can be phosphorylated to form its triphosphate derivative.

Hydrolysis: Under certain conditions, this compound can hydrolyze to form its monophosphate and diphosphate derivatives.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include phosphorylating agents like POCl3, bases such as pyridine, and solvents like acetonitrile. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .

Major Products Formed

The major products formed from the reactions of this compound include its monophosphate and diphosphate derivatives, as well as various substituted analogs depending on the specific reaction conditions .

Wissenschaftliche Forschungsanwendungen

Cytarazid triphosphate has a wide range of scientific research applications, including:

Cancer Research: It has been shown to inhibit the growth of several human tumor cell lines by interfering with DNA synthesis.

Antiviral Therapy: The compound has demonstrated efficacy in preventing the replication of herpes simplex virus types 1 and 2.

Biochemical Studies: This compound is used as a substrate in studies involving DNA polymerases and other enzymes involved in DNA synthesis.

Drug Development: Its unique properties make it a valuable candidate for the development of new therapeutic agents targeting cancer and viral infections.

Wirkmechanismus

Cytarazid triphosphate exerts its effects primarily by inhibiting DNA synthesis. It competes with deoxycytidine triphosphate for incorporation into DNA, thereby interfering with the activity of DNA polymerases. This inhibition prevents the elongation of the DNA strand, leading to the cessation of DNA replication and cell division . The compound also interferes with primer-template activity in cell-free assay systems .

Vergleich Mit ähnlichen Verbindungen

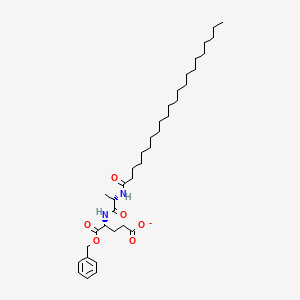

Cytarazid triphosphate is similar to other nucleoside analogs such as cytarabine triphosphate and deoxycytidine triphosphate. it is unique in its resistance to deamination by human cytidine/deoxycytidine deaminases, which enhances its cytotoxicity against tumor cells . Other similar compounds include:

Cytarabine Triphosphate: Used primarily in the treatment of leukemia, it also inhibits DNA synthesis but is more susceptible to deamination.

Deoxycytidine Triphosphate: A natural substrate for DNA synthesis, it is less effective as an antitumor agent compared to this compound.

Eigenschaften

CAS-Nummer |

79065-89-7 |

|---|---|

Molekularformel |

C9H15N6O13P3 |

Molekulargewicht |

508.17 g/mol |

IUPAC-Name |

[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-azido-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C9H15N6O13P3/c10-5-1-2-15(9(17)12-5)8-6(13-14-11)7(16)4(26-8)3-25-30(21,22)28-31(23,24)27-29(18,19)20/h1-2,4,6-8,16H,3H2,(H,21,22)(H,23,24)(H2,10,12,17)(H2,18,19,20)/t4-,6+,7-,8-/m1/s1 |

InChI-Schlüssel |

HWSNFUNJICGTGY-PXBUCIJWSA-N |

Isomerische SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N=[N+]=[N-] |

Kanonische SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N=[N+]=[N-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Morpholin-4-yl)methylidene]-1-phenylpyrrolidine-2,5-dione](/img/structure/B14432861.png)

![2-[(4-Methylbenzo[h]quinolin-2-yl)sulfanyl]aniline](/img/structure/B14432872.png)

![Methyl 4'-methoxy-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylate](/img/structure/B14432946.png)